molecular formula C20H20ClN3O2 B3848146 3-(4-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide

3-(4-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide

Cat. No. B3848146
M. Wt: 369.8 g/mol
InChI Key: LMZWKSPPZJFVCG-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms . They exist in four regioisomeric forms: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . Among them, 1,3,4-oxadiazoles and 1,2,4-oxadiazoles are better known and more widely studied due to their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of oxadiazoles often involves the reaction of an acyl hydrazide with a carboxylic acid derivative . The specific synthesis route for “3-(4-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide” would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of oxadiazoles is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles can undergo a variety of chemical reactions, depending on the substituents present on the ring. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in various cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific oxadiazole derivative would depend on its exact structure. In general, oxadiazoles are relatively stable compounds due to the aromaticity of the oxadiazole ring .

Mechanism of Action

The mechanism of action of oxadiazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Some oxadiazole derivatives have been found to have antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Safety and Hazards

The safety and hazards associated with a specific oxadiazole derivative would depend on its exact structure. Some oxadiazole derivatives may be harmful if swallowed, cause skin irritation, or have other health hazards .

Future Directions

Oxadiazoles are a class of compounds with a wide range of potential applications in medicinal chemistry. Future research may focus on the design and synthesis of new oxadiazole derivatives with improved biological activity and selectivity, as well as a better understanding of their mechanisms of action .

properties

IUPAC Name

3-(4-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-14-19(23-26-22-14)13-24(2)20(25)12-18(15-6-4-3-5-7-15)16-8-10-17(21)11-9-16/h3-11,18H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZWKSPPZJFVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CN(C)C(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide
Reactant of Route 3
Reactant of Route 3
3-(4-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide
Reactant of Route 4
3-(4-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide
Reactant of Route 5
3-(4-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
3-(4-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide

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